ethyl 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
Description
ethyl 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a synthetic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms. This core structure is often found in biologically active molecules and is considered a privileged scaffold in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3/c1-2-23-13(21)8-19-9-17-14-12(15(19)22)7-18-20(14)11-5-3-4-10(16)6-11/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOUCDYUBCANCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced to the pyrazolo[3,4-d]pyrimidine core.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
ethyl 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
ethyl 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate can be compared with other pyrazolopyrimidine derivatives, such as:
Ethyl 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate: Similar structure but with a different position of the chlorine atom on the aromatic ring.
Methyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-[1-(3-bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate: Similar structure but with a bromine atom instead of chlorine.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and properties.
Biological Activity
Ethyl 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities. The presence of a 3-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. The ester functional group in ethyl acetate is also significant for its pharmacokinetic properties.
Biological Activities
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit various biological activities, including:
- Anticancer Activity : The structural characteristics of pyrazolo[3,4-d]pyrimidines make them potential candidates for developing kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating inflammatory pathways.
- Antimicrobial Properties : Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated activity against various bacterial strains.
Case Studies
- Kinase Inhibition : A study on similar compounds highlighted their effectiveness as kinase inhibitors. For instance, derivatives containing the pyrazolo[3,4-d]pyrimidine scaffold were evaluated for their ability to inhibit specific kinases involved in cancer progression.
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of related compounds. It was found that certain derivatives significantly reduced markers of inflammation in vitro and in vivo models .
- Structure-Activity Relationship (SAR) : The SAR studies reveal that modifications on the phenyl ring and variations in the ester group can enhance biological activity. For example, substituents such as halogens or methoxy groups have been shown to improve potency against specific targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the chlorophenyl substituent.
- Esterification to yield the final product.
Data Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrazolo[3,4-d]pyrimidine core with 3-chlorophenyl group | Potential kinase inhibitor |
| Methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate | Pyrazolo[1,5-a]pyrimidine core | Anticancer activity |
| 6-(hydroxymethyl)-2-(4-phenoxyphenyl)-pyrazolo[1,5-a]pyrimidine | Hydroxy and phenoxy substituents | Kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
